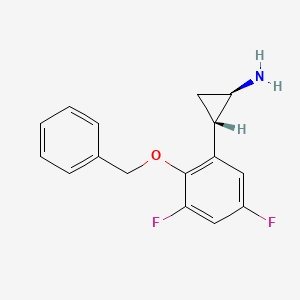

(1R,2S)-2-(2-(Benzyloxy)-3,5-difluorophenyl)cyclopropanamine

Description

(1R,2S)-2-(2-(Benzyloxy)-3,5-difluorophenyl)cyclopropanamine is a chiral cyclopropane derivative featuring a benzyloxy group at the 2-position and fluorine atoms at the 3- and 5-positions of the aromatic ring. This compound serves as a critical intermediate in synthesizing triazolo-pyrimidine derivatives, such as the anticoagulant drug Ticagrelor (Brilinta®), which targets platelet aggregation inhibition . The stereochemistry (1R,2S) and substitution pattern (3,5-difluoro, 2-benzyloxy) play pivotal roles in its biological activity and synthetic utility.

Properties

IUPAC Name |

(1R,2S)-2-(3,5-difluoro-2-phenylmethoxyphenyl)cyclopropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2NO/c17-11-6-13(12-8-15(12)19)16(14(18)7-11)20-9-10-4-2-1-3-5-10/h1-7,12,15H,8-9,19H2/t12-,15+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEABGXGNJUOXAX-SWLSCSKDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=C(C(=CC(=C2)F)F)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1N)C2=C(C(=CC(=C2)F)F)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-(2-(Benzyloxy)-3,5-difluorophenyl)cyclopropanamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3,5-difluorobenzyl alcohol.

Formation of Benzyloxy Intermediate: The benzyl alcohol is converted to the benzyloxy intermediate through a Williamson ether synthesis, using a suitable base such as sodium hydride and benzyl bromide.

Cyclopropanation: The benzyloxy intermediate undergoes cyclopropanation using a Simmons-Smith reaction, where diiodomethane and zinc-copper couple are used to form the cyclopropane ring.

Amine Introduction:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for the cyclopropanation step and employing more efficient purification techniques such as crystallization or chromatography.

Types of Reactions:

Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced at the benzyloxy group to form the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atoms on the phenyl ring can be substituted with nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: Benzyloxy group oxidized to benzaldehyde or benzoic acid.

Reduction: Benzyloxy group reduced to benzyl alcohol.

Substitution: Fluorine atoms substituted with methoxy groups.

Scientific Research Applications

(1R,2S)-2-(2-(Benzyloxy)-3,5-difluorophenyl)cyclopropanamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

(1R,2S)-2-(2-(Benzyloxy)-3,5-difluorophenyl)cyclopropanamine vs. (1R,2S)-2-(2-(Benzyloxy)-4-fluorophenyl)cyclopropanamine: The additional fluorine atom in the former may enhance its biological activity or alter its pharmacokinetic properties.

(1R,2S)-2-(2-(Benzyloxy)-3,5-difluorophenyl)cyclopropanamine vs. (1R,2S)-2-(2-(Methoxy)-3,5-difluorophenyl)cyclopropanamine: The benzyloxy group in the former provides a bulkier substituent, potentially affecting its binding affinity to targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds share structural motifs with (1R,2S)-2-(2-(Benzyloxy)-3,5-difluorophenyl)cyclopropanamine , differing in substituents, stereochemistry, or functional groups:

Impact of Structural Variations

Substituent Effects

- The benzyloxy group at the 2-position introduces steric bulk and lipophilicity, which may influence membrane permeability and metabolic stability compared to non-benzylated analogs .

Stereochemical Differences

- The (1R,2S) configuration in the target compound contrasts with the trans isomer (CAS 705250-95-9), which adopts a different spatial arrangement. Stereochemistry critically affects receptor binding; for example, Ticagrelor intermediates require strict (1R,2S) stereochemistry for efficacy .

Functional Group Modifications

- Salt forms (e.g., PA 47 11590) improve aqueous solubility and bioavailability, making them preferable for pharmaceutical formulations .

- Carboxylic acid derivatives (e.g., (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid) exhibit altered acidity and hydrogen-bonding capacity, reducing their utility in amine-targeted syntheses .

Biological Activity

(1R,2S)-2-(2-(Benzyloxy)-3,5-difluorophenyl)cyclopropanamine is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its synthesis, mechanisms of action, and biological efficacy based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

- Molecular Formula : CHFN\O

- CAS Number : 71458817

- Molecular Weight : 287.30 g/mol

Structural Features

The structure incorporates a cyclopropanamine core with a benzyloxy group and a difluorophenyl moiety, which are critical for its biological interactions. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic compounds.

Research indicates that compounds similar to (1R,2S)-2-(2-(Benzyloxy)-3,5-difluorophenyl)cyclopropanamine may interact with various biological targets, including:

- Neurotransmitter Receptors : Potential modulation of serotonin and dopamine receptors.

- Enzymatic Inhibition : Possible inhibition of enzymes involved in neurotransmitter degradation.

- Antiviral Activity : Some studies suggest activity against viral replication pathways.

Case Studies and Experimental Findings

- Neuropharmacological Studies :

- Antiviral Properties :

- In Vitro Efficacy :

Data Table: Summary of Biological Activities

Synthesis and Development

The synthetic pathway for (1R,2S)-2-(2-(Benzyloxy)-3,5-difluorophenyl)cyclopropanamine involves several steps:

- Formation of Cyclopropane Ring : Utilizing cyclopropanation techniques.

- Introduction of Benzyloxy Group : Typically achieved through nucleophilic substitution reactions.

- Fluorination : The introduction of fluorine atoms is often conducted using selective fluorination reagents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.